
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
Beschreibung
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a furan moiety at the 5-position, a methyl linker, and a naphthalen-1-yl acetamide group.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(12-18-7-3-6-17-5-1-2-8-20(17)18)24-14-16-11-19(15-23-13-16)21-9-4-10-26-21/h1-11,13,15H,12,14H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURHKATXXMGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C22H18N2O2 |
Molecular Weight | 342.398 g/mol |
Purity | Typically 95% |
This compound features a furan ring and a pyridine moiety, which are known for their biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various pathogens, demonstrating notable efficacy. In vitro tests have shown that derivatives of this compound exhibit:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains.
- Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) indicating bactericidal and fungicidal properties against tested isolates .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways in bacteria.
- Biofilm Disruption : It has shown effectiveness in inhibiting biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
Study 2: Biofilm Inhibition
Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus. The results showed that it could reduce biofilm mass significantly, suggesting its potential as a therapeutic agent against biofilm-associated infections .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide. The compound has been evaluated against various pathogens, showing notable efficacy.
Minimum Inhibitory Concentration (MIC) values for this compound range from 0.22 to 0.25 μg/mL against specific bacterial strains. Additionally, it exhibits both Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) , indicating its bactericidal and fungicidal properties against tested isolates.
Study 1: Antimicrobial Evaluation
A significant study assessed the antimicrobial activity of several derivatives, including this compound. The results indicated that it exhibited substantial antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin.
Study 2: Biofilm Inhibition
Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus. The findings revealed that it could significantly reduce biofilm mass, suggesting its potential as a therapeutic agent against biofilm-associated infections.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry : The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in various diseases.
Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new compounds with desired biological activities.
Material Science : Researchers are exploring its potential use in developing organic electronic materials and polymers, leveraging its unique chemical structure.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Electronic Effects: The naphthalen-1-yl group enhances π-π stacking interactions, while furan contributes electron-rich aromaticity. Thienopyrimidinone derivatives (e.g., ) introduce additional hydrogen-bonding sites via sulfur and oxygen atoms.
- Synthetic Complexity : Compounds like those in require multi-step syntheses involving cyclization and alkylation, whereas simpler analogues (e.g., ) utilize direct sulfanyl group substitutions.
Functional Analogues with Furan and Sulfanyl Groups
Key Observations:
- Biological Targets: Ranitidine derivatives () target gastric acid secretion, demonstrating the therapeutic versatility of furan-acetamide hybrids.
- Structural Flexibility : The presence of sulfanyl (-S-) groups (e.g., ) improves solubility and bioavailability, critical for drug design.
Research Findings and Data Tables
Spectral and Physicochemical Properties
Critical Analysis of Evidence
- Contradictions: While emphasizes triazole-containing naphthalene acetamides with detailed spectral data, and focus on furan-thienopyrimidinone hybrids, suggesting divergent synthetic priorities.
- Gaps : The target compound lacks explicit synthesis or bioactivity data in the provided evidence, necessitating extrapolation from structural analogues.
Q & A
Q. What synthetic methodologies are employed to prepare N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide?
The compound can be synthesized via amide coupling between naphthalen-1-ylacetyl chloride and the substituted pyridinylmethylamine intermediate. A typical procedure involves:
- Step 1 : Reacting naphthalen-1-ylacetyl chloride with a pyridine derivative (e.g., 5-(furan-2-yl)pyridin-3-ylmethylamine) in dichloromethane under nitrogen, with triethylamine as a base .
- Step 2 : Purification via extraction (e.g., using saturated NaHCO₃ and brine) and recrystallization from toluene .
Key challenges include controlling steric hindrance from the naphthalene moiety and ensuring regioselectivity in pyridine functionalization .
Q. How is the structural identity of this acetamide confirmed experimentally?
- 1H NMR : Peaks for the naphthalene aromatic protons (δ 7.2–8.2 ppm), furan protons (δ 6.2–7.0 ppm), and the acetamide NH (δ 8.5–9.0 ppm) are analyzed for integration and splitting patterns .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹) confirm the amide bond .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
Advanced Research Questions
Q. What crystallographic techniques are used to resolve the compound’s 3D structure, and what challenges arise?
- Single-crystal X-ray diffraction (SXRD) with SHELXL is standard. The compound’s naphthalene and pyridine rings create a dihedral angle of ~60.5° , influencing packing stability .
- Challenges :
- Hydrogen bonding : The N–H···O bond (2.8–3.0 Å) stabilizes the crystal lattice but may complicate refinement due to disorder .
- Twinned data : High-resolution data (e.g., < 1.0 Å) is required for accurate anisotropic displacement parameter modeling .
Methodological tip: Use SHELXPRO to model hydrogen atoms via riding coordinates and isotropic displacement parameters .
Q. How can computational methods predict the compound’s biological activity?
- PASS Algorithm : Predicts potential anti-inflammatory or antimicrobial activity based on structural analogs (e.g., triazole-acetamide derivatives showed anti-exudative effects in rat models) .
- Molecular Docking : Target enzymes (e.g., COX-2 or bacterial efflux pumps) are modeled using AutoDock Vina. The naphthalene moiety may occupy hydrophobic pockets, while the furan-pyridine group participates in π-π stacking .
Validation: Compare docking scores (e.g., binding energy < −7 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
Q. How are synthetic byproducts or isomers characterized and mitigated?
- Byproduct formation : Chlorinated impurities (e.g., from incomplete amide coupling) are detected via HPLC-DAD using a C18 column (acetonitrile/water gradient) .
- Isomer separation : Chiral HPLC (e.g., Chiralpak IA) resolves enantiomers if stereocenters form during synthesis .
- Mitigation : Optimize reaction time (e.g., 3–5 hours) and temperature (0–5°C) to suppress side reactions .
Q. What spectroscopic techniques analyze conformational flexibility in solution?
- 2D NOESY NMR : Identifies spatial proximity between the naphthalene C1-H and pyridine C5-H protons, confirming restricted rotation due to steric bulk .
- Variable-temperature NMR : Heating to 60°C in DMSO-d₆ may reveal dynamic equilibria between rotamers .
Data Contradictions and Resolution
Q. How are discrepancies between computational predictions and experimental bioactivity resolved?
- Case study : If PASS predicts anti-inflammatory activity but in vitro assays show weak inhibition:
Q. How do crystallographic data from similar acetamides inform refinement of this compound?
- Compare with analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (CSD refcode: XXXX). Key parameters:
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
Parameter | Value | Source |
---|---|---|
Space group | P2₁/c | |
Dihedral angle (naphthalene-pyridine) | 60.5° | |
N–H···O bond length | 2.89 Å | |
R-factor | < 0.06 |
Q. Table 2. Synthetic Yield Optimization
Condition | Yield (%) | Notes |
---|---|---|
Room temperature | 65 | Higher byproduct formation |
0–5°C | 89 | Optimal for regioselectivity |
Excess triethylamine | 78 | Base-sensitive side reactions |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.